molecular formula C11H17ClN2 B7867996 N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7867996
M. Wt: 212.72 g/mol
InChI Key: OFRYUUCOXKWPLM-UHFFFAOYSA-N
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Description

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to an ethyl chain, which is further connected to a diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylacetic acid and methylamine.

    Formation of Intermediate: The 3-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation: The acid chloride is then reacted with methylamine to form N-methyl-3-chlorophenylacetamide.

    Reduction: The amide is reduced using lithium aluminum hydride (LiAlH4) to yield N-[1-(3-Chloro-phenyl)-ethyl]-N-methyl-ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can further reduce the compound to simpler amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of simpler amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-[1-(4-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
  • N1-[1-(3-Bromo-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine
  • N1-[1-(3-Methyl-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine

Uniqueness

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is unique due to the specific positioning of the chloro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-[1-(3-chlorophenyl)ethyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-9(14(2)7-6-13)10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYUUCOXKWPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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